Cyproheptadine N-Oxide
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Overview
Description
Cyproheptadine N-Oxide is a derivative of cyproheptadine, a first-generation antihistamine with anticholinergic, antiserotonergic, and local anesthetic properties. This compound is primarily used in research settings to explore its pharmacological effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyproheptadine N-Oxide typically involves the oxidation of cyproheptadine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale oxidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Cyproheptadine N-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction to form this compound from cyproheptadine.
Reduction: Can be reduced back to cyproheptadine under specific conditions.
Substitution: Reacts with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts such as transition metal complexes.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: this compound.
Reduction: Cyproheptadine.
Substitution: Various substituted cyproheptadine derivatives.
Scientific Research Applications
Cyproheptadine N-Oxide is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of N-oxide compounds.
Biology: Investigating its effects on cellular processes and receptor interactions.
Medicine: Exploring potential therapeutic uses, such as anti-inflammatory and anticancer properties.
Industry: Developing new pharmaceuticals and chemical intermediates.
Mechanism of Action
Cyproheptadine N-Oxide exerts its effects by interacting with histamine and serotonin receptors. It acts as an antagonist, blocking the binding of these neurotransmitters to their respective receptors. This mechanism is similar to that of cyproheptadine, but the N-oxide modification may alter its binding affinity and pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Cyproheptadine: The parent compound, primarily used as an antihistamine.
Ketotifen: Another first-generation antihistamine with similar properties.
Loratadine: A second-generation antihistamine with fewer side effects.
Uniqueness
Cyproheptadine N-Oxide is unique due to its N-oxide functional group, which can influence its pharmacological profile and reactivity. This modification may enhance its therapeutic potential and provide new avenues for drug development.
Properties
IUPAC Name |
1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAORTASLOWFGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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